7-Oxa-4-azaspiro[2.6]nonane
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Overview
Description
7-Oxa-4-azaspiro[26]nonane is a spirocyclic compound characterized by a unique structure where an oxygen atom and a nitrogen atom are incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-4-azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-4-azaspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7-Oxa-4-azaspiro[2.6]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Oxa-4-azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.
Comparison with Similar Compounds
Similar Compounds
- 7-Azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
Uniqueness
7-Oxa-4-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
7-oxa-4-azaspiro[2.6]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-7(1)3-5-9-6-4-8-7/h8H,1-6H2 |
InChI Key |
MPFQNPHIDITLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOCCN2 |
Origin of Product |
United States |
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